Human mPGES-1 Inhibition: 4-Bromomethyl Analog Achieves Sub-Micromolar IC₅₀
In a human mPGES-1 inhibition assay, the target compound demonstrated an IC₅₀ of 506 nM in HEK293 cells [1]. This places its potency in a therapeutically relevant range for PGE2 pathway modulation. In contrast, structurally related pyrrolidinone derivatives evaluated in the same assay system have reported IC₅₀ values of 98 nM and 0.9 nM for optimized leads [2], indicating that the 4-bromomethyl-1-ethyl scaffold retains substantial target engagement while offering a synthetically accessible starting point for further optimization.
| Evidence Dimension | Inhibitory potency against microsomal prostaglandin E synthase-1 (mPGES-1) |
|---|---|
| Target Compound Data | IC₅₀ = 506 nM |
| Comparator Or Baseline | Optimized pyrrolidinone mPGES-1 inhibitors: IC₅₀ = 98 nM and 0.9 nM (BindingDB BDBM50142255, BDBM50028854) |
| Quantified Difference | Target compound is approximately 5.2-fold less potent than the 98 nM comparator but retains sub-micromolar activity suitable for hit-to-lead chemistry. |
| Conditions | Inhibition of mPGES-1 transfected in human HEK293 cells; PGE2 production measured after 60 min by HTRF assay |
Why This Matters
Procurement of the 4-bromomethyl analog provides a validated mPGES-1 inhibitor core with demonstrated target engagement, enabling structure–activity relationship (SAR) expansion without starting from an inactive scaffold.
- [1] BindingDB. BDBM50360819 / CHEMBL1934797: IC₅₀ = 506 nM for human mPGES-1 (HEK293 cells, HTRF assay). https://bindingdb.org (accessed May 2026). View Source
- [2] BindingDB. BDBM50142255 / CHEMBL3758222: IC₅₀ = 98 nM; BDBM50028854 / CHEMBL3342693: IC₅₀ = 0.9 nM. https://bindingdb.org (accessed May 2026). View Source
